2-methoxyethyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
2-methoxyethyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a fused heterocyclic core, which includes a nitrogen-containing six-membered ring and a cyclohexanone ring, making it a subject of interest for researchers due to its potential pharmacological applications.
Preparation Methods
The synthesis of 2-methoxyethyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be achieved through multicomponent condensation reactions. One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate. This reaction can be carried out in acetic acid or refluxing ethanol . Modifications to this method can be applied to achieve various substitutions at different positions on the molecule.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
While specific applications of 2-methoxyethyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate were not found in the search results, compounds with similar structures, such as 5-oxo-hexahydroquinoline derivatives, have been studied for their diverse biological activities. These activities include myorelaxant, analgesic, anticancer, antibacterial, antifungal, antitubercular, antimalarial, antioxidant, anti-inflammatory, multidrug resistance reversal, anti-Alzheimer, neuroprotective, antidiabetic, antidyslipidemic, and antiosteoporotic activities
Mechanism of Action
The exact mechanism of action for this compound is not well-documented. based on the structure and known activities of similar compounds, it is likely to interact with various molecular targets and pathways. For example, it may inhibit specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar compounds include other 5-oxo-hexahydroquinoline derivatives, which share the fused heterocyclic core structure. These compounds have been shown to possess a wide range of biological activities, making them valuable in medicinal chemistry . The uniqueness of 2-methoxyethyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate lies in its specific substitutions, which may confer distinct pharmacological properties compared to other derivatives.
Properties
Molecular Formula |
C21H24N2O7 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-methoxyethyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C21H24N2O7/c1-21(2)10-14(24)17-15(11-21)30-19(22)18(20(25)29-9-8-28-3)16(17)12-6-4-5-7-13(12)23(26)27/h4-7,16H,8-11,22H2,1-3H3 |
InChI Key |
RTBMAFAKTQZEPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=CC=C3[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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